2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Description

Molecular Architecture and Functional Group Analysis

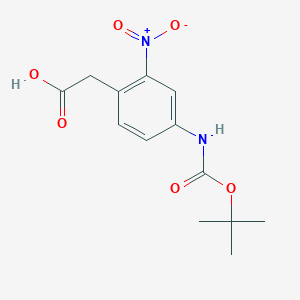

The molecular architecture of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid exhibits a complex arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The compound possesses a molecular weight of 296.28 daltons and demonstrates a characteristic structural framework comprising a benzene ring substituted with both electron-withdrawing nitro groups and electron-donating amino protective groups. The tert-butoxycarbonyl protecting group attached to the amino functionality at the para position relative to the acetic acid side chain provides steric hindrance and influences the overall molecular conformation.

The SMILES notation O=C(O)CC1=CC=C(NC(OC(C)(C)C)=O)C=C1N+=O clearly illustrates the connectivity pattern within the molecule, showing the acetic acid moiety connected to a disubstituted benzene ring. The nitro group at the ortho position relative to the acetic acid substituent creates significant electronic effects that influence the reactivity of adjacent functional groups. The InChI representation InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) provides additional structural details regarding the hydrogen bonding patterns and stereochemical considerations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₆ | |

| Molecular Weight | 296.28 g/mol | |

| CAS Number | 512180-63-1 | |

| MDL Number | MFCD08236844 | |

| Storage Conditions | Sealed in dry, 2-8°C |

The functional group distribution within the molecule creates distinct regions of electron density that significantly impact intermolecular interactions and chemical reactivity. The tert-butoxycarbonyl group serves as a bulky protecting group that can be selectively removed under acidic conditions, making this compound valuable in synthetic applications where temporary protection of amino functionality is required. The carboxylic acid group provides hydrogen bonding capabilities and contributes to the compound's solubility characteristics in polar solvents.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVJUQDFSSGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446589 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512180-63-1 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid typically involves the following steps:

Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the carboxyl group.

Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can undergo several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

Reduction: Hydrogen gas over palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Reduction: Reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to other Boc-protected phenylacetic acid derivatives and nitro-substituted analogs below.

Table 1: Comparative Analysis of Key Compounds

Stability and Reactivity

- Boc Deprotection : All Boc-protected compounds are stable under basic conditions but cleave in acidic environments (e.g., trifluoroacetic acid).

- Nitro Group Reduction : The nitro group in the target compound can be selectively reduced to an amine, a critical step in synthesizing bioactive molecules.

- Steric Effects : The silyloxy methyl group in CAS 308815-83-0 introduces steric hindrance, slowing reactions at the phenyl ring .

Biological Activity

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS No. 512180-63-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆N₂O₆

- Molecular Weight : 296.28 g/mol

- Density : 1.36 g/cm³

- Boiling Point : 403.5 °C

- Flash Point : 197.8 °C

The compound features a nitrophenyl group that is known to influence its biological interactions, particularly in enzyme inhibition and antimicrobial activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of nitrophenyl acetic acids have shown effective inhibition against various strains of bacteria, including multi-drug resistant (MDR) strains.

- Mechanism of Action : The antibacterial activity is primarily attributed to the compound's ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition leads to cell death or stasis in bacterial populations.

Case Studies

-

Inhibition of Bacterial Topoisomerases :

- A study demonstrated that compounds with similar structures showed dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli, leading to potent antibacterial effects against Gram-positive and Gram-negative bacteria. The effectiveness was evaluated in vivo using mouse models infected with resistant strains of Staphylococcus aureus .

- Synthesis and Evaluation :

Research Findings

Several key findings have emerged from the research on this compound:

- Broad-Spectrum Activity : Compounds related to this compound exhibit broad-spectrum activity against various pathogens, including those responsible for serious infections .

- Safety Profile : Preliminary toxicity assessments suggest that while the compound is effective against bacteria, it maintains a favorable safety profile in mammalian cells, making it a candidate for further development .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving similar compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid scaffold. A common approach is:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Nitration : Perform electrophilic aromatic nitration at the ortho position using nitric acid/sulfuric acid mixtures. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .

Acetic acid linkage : Coupling via Friedel-Crafts acylation or alkylation, followed by hydrolysis if necessary.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (from ethanol/water) are recommended. Monitor purity via HPLC or TLC .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl), nitro group (δ ~8.0–8.5 ppm aromatic protons), and acetic acid protons (δ ~3.5–4.0 ppm) .

- IR : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; nitro: ~1520–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 297.28) .

- Elemental Analysis : Validate C, H, N, O percentages against theoretical values (C: 52.70%, H: 5.44%, N: 9.46%, O: 32.40%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store sealed under inert gas (argon/nitrogen) at room temperature or 4°C. Avoid moisture and light, as the Boc group is hydrolytically labile under acidic conditions. Use desiccants in storage vials .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to obtain single crystals .

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL or SHELXTL for structure solution. Key parameters include R-factor (<0.05) and bond-length/angle accuracy .

- Analysis : Compare dihedral angles (e.g., between nitro and phenyl groups) to computational models (DFT). Discrepancies >5° may indicate steric strain or crystal packing effects .

Q. How do acidic/basic conditions affect the stability of the Boc and nitro groups?

- Methodological Answer :

- Boc Deprotection : Monitor via TLC under trifluoroacetic acid (TFA) exposure (1–2 hrs, 25°C). The Boc group cleaves to yield a primary amine, detectable by ninhydrin staining .

- Nitro Group Stability : Under strong bases (e.g., NaOH), nitro groups may reduce to amines. Use controlled pH (neutral to mildly acidic) during reactions. Confirm stability via UV-Vis (λ ~270 nm for nitroaromatics) .

Q. How can researchers address contradictions between spectroscopic data and expected structural motifs?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, consider:

Tautomerism : Nitro groups may exhibit resonance effects altering proton environments.

Byproducts : Use preparative HPLC to isolate impurities; characterize via 2D NMR (COSY, HSQC) .

- Validation : Cross-reference with computational predictions (e.g., Gaussian for chemical shifts) .

Q. What strategies optimize solubility for reactivity studies in non-polar media?

- Methodological Answer :

- Co-solvents : Use DMSO/THF mixtures (1:4 v/v) to enhance solubility without destabilizing the Boc group .

- Derivatization : Convert the acetic acid to a methyl ester (via Fischer esterification) for hydrophobic reactions, then hydrolyze post-reaction .

Q. What degradation products form under prolonged UV exposure, and how are they identified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.